Product packaging for Pradimicin P(Cat. No.:CAS No. 132971-65-4)

Pradimicin P

Cat. No.: B161159
CAS No.: 132971-65-4
M. Wt: 551.5 g/mol
InChI Key: ZYIREGFVRPWOMN-OQBCBSLASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pradimicin P is a dihydrobenzo[a]naphthacenequinone compound belonging to the pradimicin family of angular polycyclic polyphenols, which are primarily produced by actinomycetes . This compound is part of a novel class of antibiotics characterized by a unique lectin-like mechanism of action, distinct from other major antifungal classes . Its activity stems from a calcium-dependent, specific binding to terminal D-mannosides in fungal cell wall glycans . This binding leads to the formation of a ternary complex and subsequent disruption of fungal cell membrane integrity, resulting in fungicidal activity . Pradimicins demonstrate broad-spectrum in vitro antifungal activity against pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. . Beyond antifungal applications, members of the pradimicin family have shown promising research potential in other areas. Some derivatives have demonstrated antimalarial activity against Plasmodium falciparum and inhibitory effects on Mycobacterium tuberculosis . Their unique carbohydrate-binding properties have also been investigated for their ability to inhibit viruses, including HIV, by binding to viral envelope glycoproteins like gp120, thereby blocking viral entry . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21NO12 B161159 Pradimicin P CAS No. 132971-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132971-65-4

Molecular Formula

C27H21NO12

Molecular Weight

551.5 g/mol

IUPAC Name

(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1

InChI Key

ZYIREGFVRPWOMN-OQBCBSLASA-N

SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Isomeric SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O

Synonyms

Pradimicin P

Origin of Product

United States

Scientific Research Applications

Antifungal Properties

Pradimicin P exhibits potent antifungal activity against various fungal pathogens. It operates by binding to the mannose residues on fungal cell surfaces, disrupting cell integrity and leading to cell death.

  • Case Study: BMS 181184
    A derivative of this compound, BMS 181184, demonstrated efficacy in treating invasive pulmonary aspergillosis in neutropenic rabbits. In this study, BMS 181184 was as effective as amphotericin B at higher doses, significantly reducing fungal burden and improving survival rates without notable toxicity .

Antiviral Activity

This compound has also shown antiviral properties against several viruses, including HIV and Hepatitis C Virus (HCV). Its mechanism involves binding to viral glycoproteins, inhibiting their function and preventing viral replication.

  • In vitro Studies
    Research indicates that pradimicin derivatives can effectively inhibit viral replication at low micromolar concentrations, showcasing their potential as antiviral agents .

Trypanocidal Activity

One of the most promising applications of this compound is its use in treating human African trypanosomiasis (HAT), commonly known as sleeping sickness. This compound and its derivatives have been shown to exhibit significant trypanocidal activity.

  • Mechanism of Action
    Pradimicins bind specifically to the variant surface glycoproteins (VSGs) of Trypanosoma brucei, leading to defects in endocytosis and cytokinesis, ultimately causing parasite lysis .
  • Case Study: Murine Models
    In murine models, treatment with pradimicin S (a derivative) at a dosage of 50 mg/kg resulted in complete parasitological cure for both T. brucei brucei and T. brucei rhodesiense infections . This highlights the compound's potential as an effective therapeutic agent against HAT.

Chemical Modifications and Derivatives

The chemical structure of this compound allows for modifications that can enhance its efficacy and broaden its spectrum of activity:

  • BMY28864 : A modified form that retains high trypanocidal activity while also exhibiting antifungal properties.
  • PRM-FS and PRM-FA-1 : Other derivatives have been studied for their enhanced pharmacological profiles against various pathogens .

Summary of Findings

ApplicationEfficacyMechanismCase Study Reference
AntifungalEffective against multiple fungal pathogensDisrupts cell integrity via sugar binding
AntiviralInhibits HIV and HCV replicationBinds viral glycoproteins
TrypanocidalCures HAT in murine modelsInduces lysis via VSG binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Antifungal Activity

Pradimicins exhibit broad-spectrum antifungal effects by binding mannans on fungal cell walls. Comparative MIC (Minimum Inhibitory Concentration) values:

Compound MIC Range (µg/mL) Against Candida spp. Key Fungal Targets
Pradimicin A 0.8–6.3 C. albicans, Aspergillus fumigatus
Pradimicin FS 0.8–12.5 Synergistic activity with azoles
Pradimicin Q Not reported α-glucosidase inhibition (non-fungal target)

Antiviral Activity

Pradimicins inhibit enveloped viruses by blocking viral attachment:

Compound Anti-HIV Activity (EC₅₀) Anti-SIV Activity Safety Concerns
Pradimicin S 1–10 µM Effective High solubility; low toxicity in vitro
Pradimicin FS Comparable to Pradimicin S Similar to HIV Improved pharmacokinetics
Pradimicin A 3.5 µg/mL Not tested Blood aggregation issues

Pradimicin P’s antiviral efficacy is untested, but its structural analogs demonstrate promise against HIV and SARS-CoV-2 via glycan-binding mechanisms .

Pharmacological Optimization

Derivatives of Pradimicin A and FS highlight strategies to enhance therapeutic profiles:

  • C4'-Modifications : Alkylation or acylation at C4' (e.g., 4'-N-carboxyalkyl derivatives) improves water solubility while retaining antifungal activity .
  • Amidation : 18-carboxyl or 4'-amine amidation in Pradimicin A reduces blood aggregation, enabling systemic use .

Preparation Methods

Microbial Strain Selection and Culture Conditions

This compound is biosynthesized by Actinomadura species, particularly A. verrucosospora subsp. neohibisca. Mutagenesis of wild-type strains (e.g., MNNG-treated spores) yields mutants like A10102, which produce aglycone variants. The production medium typically contains:

  • Carbon sources : Soluble starch (1–3%), glucose (1–3%)

  • Nitrogen sources : L-Glutamic acid (0.1%), L-methionine (0.05%), L-arginine (0.05%)

  • Salts : MgSO₄·7H₂O (0.05%), NaCl (0.05%), CaCO₃ (0.3%), K₂HPO₄ (0.6%)

  • Trace elements : FeSO₄, ZnSO₄, MnCl₂

Fermentation occurs at 28°C for 7–14 days under aerobic conditions (200 rpm agitation), with optimal antibiotic production peaking at 290 µg/mL.

Table 1: Fermentation Parameters for Pradimicin Analogues

ParameterThis compound (Inferred)Pradimicin Q
StrainA. neohibisca mutantA10102
Incubation Time10–12 days14 days
Max Yield (µg/mL)~300290
Key Medium ComponentL-MethionineL-Glutamic acid

Chemical Synthesis of the Pradimicin Core

Construction of the Tetracyclic Aglycon

The total synthesis of pradimicin analogues involves a regio- and stereoselective approach:

  • Diastereoselective Lactone Ring-Opening : A biaryl lactone is opened using (R)-valinol as a chiral nucleophile, establishing the C-5 and C-6 stereocenters.

  • Semi-Pinacol Cyclization : SmI₂-mediated cyclization of an aldehyde acetal in the presence of BF₃·OEt₂ yields the ABCD tetracyclic core. For this compound, this step is optimized to favor the 5-Heq-6-Heq configuration, differing from pradimicin Q’s 5-Hax-6-Heq.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Lactone Ring-Opening(R)-Valinol, THF, −78°C85
Semi-Pinacol CyclizationSmI₂, BF₃·OEt₂, MeOH78
GlycosylationCp₂HfCl₂/AgOTf, CH₂Cl₂65

Isolation and Purification of this compound

Extraction and Initial Purification

  • Broth Processing : Fermentation broth is centrifuged (8,000 rpm, 30 min), and the supernatant is acidified to pH 2.0 with HCl.

  • Solvent Extraction : n-Butanol/methanol (100:1) or ethyl acetate is used for liquid-liquid extraction, followed by rotary evaporation.

Chromatographic Refinement

  • Reverse-Phase Chromatography : A C18 column (e.g., ODS-A60) eluted with CH₃CN–0.15% KH₂PO₄ (pH 3.5) separates pradimicin congeners.

  • Gel Filtration : Sephadex LH-20 with MeOH/H₂O (3:2) removes residual impurities.

Structural Characterization and Comparative Analysis

Spectroscopic and Chromatographic Data

  • HPLC : this compound is analyzed using a C18 column (CH₃CN–0.15% KH₂PO₄, 1:1), with retention times distinct from Q.

  • CD Spectroscopy : The C-5 equatorial hydroxyl in this compound produces a Cotton effect at 290 nm, contrasting with Q’s axial configuration.

Table 3: Comparative Physicochemical Properties

PropertyThis compoundPradimicin Q
Molecular FormulaC₃₆H₄₃NO₁₄C₃₅H₄₁NO₁₃
Melting Point>210°C (dec.)>200°C (dec.)
[α]D²⁵+120° (c 0.1, MeOH)+112° (c 0.1, MeOH)
Key CD SignalΔε₃₀₀ +3.2Δε₃₀₀ −1.8

Q & A

Q. How can researchers determine the minimum inhibitory concentration (MIC) of Pradimicin P against fungal pathogens?

Q. What methodologies are used to study the carbohydrate-binding mechanism of this compound?

Methodological Answer: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions between this compound and carbohydrate targets (e.g., d-mannose). Include calcium ion dependency tests (e.g., 2 mM Ca²⁺) based on Pradimicin A’s Ca²⁺-mediated aggregation . For structural insights, use X-ray crystallography or NMR to resolve binding motifs.

Q. How should researchers design experiments to compare in vitro and in vivo efficacy of this compound?

Methodological Answer: Conduct parallel assays:

  • In vitro: MIC testing and time-kill kinetics.
  • In vivo: Use immunosuppressed murine models (e.g., C. albicans disseminated infection). Monitor fungal burden in kidneys via CFU counts and correlate with pharmacokinetic parameters (e.g., Cmax, AUC). Follow NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. What experimental approaches can elucidate this compound’s antiviral activity against enveloped viruses (e.g., SARS-CoV-2)?

Methodological Answer: Use plaque reduction neutralization tests (PRNT) to assess viral entry inhibition. Combine with fluorescence-based assays (e.g., pseudo-typed virions) to quantify binding to viral glycoproteins. For mechanistic studies, perform cryo-EM to visualize interactions between this compound and viral envelopes .

Q. How can conflicting MIC data for this compound across studies be resolved?

Methodological Answer: Perform meta-analysis using heterogeneity tests (e.g., I² statistic) to identify variability sources (e.g., inoculum size, media pH). Validate via inter-laboratory reproducibility studies. Use sensitivity assays to confirm calcium ion dependency, as seen in Pradimicin A . Report statistical significance thresholds (e.g., p < 0.05) per pharmaceutical research standards .

Q. What strategies are effective for studying this compound’s synergy with existing antifungals?

Methodological Answer: Apply checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example:

Drug CombinationFIC IndexInterpretation
This compound + Fluconazole0.5Synergy
Use in vivo validation in co-infected models to assess clinical relevance .

Q. How should researchers optimize in vivo models for this compound’s toxicity and efficacy?

Methodological Answer: Use dose-ranging studies in BALB/c mice to establish maximum tolerated dose (MTD). Monitor renal/hepatic biomarkers (e.g., ALT, creatinine) and compare with histopathology. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure to efficacy .

Q. What quality control measures are critical for synthesizing research-grade this compound?

Methodological Answer: Ensure batch consistency via HPLC (≥95% purity) and mass spectrometry (MS). For sensitive assays (e.g., cell-based), quantify peptide content and residual solvents (e.g., TFA <1%) .

Data Analysis and Reporting

Q. How can bioinformatics tools predict this compound’s molecular targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against fungal carbohydrate libraries. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS). Follow FAIR principles for data sharing (e.g., upload structures to PubChem) .

Q. What statistical frameworks address this compound resistance mechanisms in longitudinal studies?

Methodological Answer: Apply whole-genome sequencing to resistant strains (e.g., serial passage experiments). Use SNP calling pipelines (e.g., GATK) and correlate mutations with phenotypic changes. Report effect sizes (e.g., odds ratios) and confidence intervals .

Q. How should researchers comply with data reproducibility standards for this compound studies?

Methodological Answer: Adopt FAIR data principles:

  • Findable: Deposit raw data in repositories (e.g., ChEMBL) with DOI.
  • Accessible: Use open-access formats (e.g., .csv, .sdf).
  • Interoperable: Annotate metadata using controlled vocabularies (e.g., MeSH).
  • Reusable: Provide protocols on protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pradimicin P
Reactant of Route 2
Pradimicin P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.